molecular formula C12H19N3O3 B3247866 tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1824024-02-3

tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B3247866
CAS No.: 1824024-02-3
M. Wt: 253.30
InChI Key: MGVAHVDXZOOZIU-UHFFFAOYSA-N
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Description

The compound tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic building block featuring an imidazo[1,5-a]pyrazine core with a hydroxymethyl substituent at position 5 and a tert-butoxycarbonyl (Boc) protective group at position 5. These analogs are critical intermediates in medicinal chemistry, particularly for designing protease inhibitors, kinase modulators, and PROTACs .

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-5-9-4-13-8-15(9)10(6-14)7-16/h4,8,10,16H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVAHVDXZOOZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the imidazo[1,5-a]pyrazine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted imidazo[1,5-a]pyrazines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical studies or as a potential therapeutic agent. Its interaction with biological targets can be explored to understand its effects on cellular processes.

Medicine: In medicinal chemistry, tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting various diseases.

Industry: In the material science industry, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The imidazo[1,5-a]pyrazine scaffold allows diverse functionalization. Below is a comparative analysis of substituent effects, synthesis routes, and properties:

Table 1: Structural and Functional Comparison
Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight Purity (%) Key Applications References
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (374795-76-3) None (parent structure) C₁₁H₁₇N₃O₂ 223.27 ≥98.0 PROTAC synthesis, kinase inhibitors
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (1251014-63-7) 1-Hydroxymethyl C₁₂H₁₉N₃O₃ 253.30 N/A Antibacterial agents, peptide coupling
tert-Butyl 2-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (374795-76-3*) 2-Hydroxymethyl ([1,2-a] isomer) C₁₂H₁₉N₃O₃ 253.30 95% SuFEx chemistry intermediates
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (1250996-70-3) 3-Bromo C₁₁H₁₆BrN₃O₂ 302.17 N/A Cross-coupling reactions

Notes:

  • Brominated derivatives (e.g., 3-bromo) are pivotal for Suzuki-Miyaura couplings, whereas hydroxymethyl groups enable further oxidation or conjugation .
Hydroxymethyl Derivatives

Hydroxymethyl-substituted analogs are prepared via:

  • Post-functionalization : Coupling reactions using reagents like HATU or EDCI. For example, a benzo[d][1,2,3]triazole derivative was synthesized via HATU-mediated coupling (83% yield) .
  • Direct Introduction : In SuFEx chemistry, sulfonamide derivatives (e.g., compound 11 ) were synthesized using Ca(NTf₂)₂ activation (86% yield) .
Brominated Derivatives

Bromination at position 3 (CAS 1250996-70-3) employs electrophilic substitution or Pd-catalyzed reactions, enabling cross-coupling for biaryl systems .

Medicinal Chemistry

  • Kinase Inhibitors : The parent compound (CAS 374795-76-3) is a key intermediate in synthesizing inhibitors targeting CDK and MAPK pathways .
  • Antimicrobial Agents : Hydroxymethyl derivatives exhibit moderate activity against Fusarium spp. (e.g., compound 5k in ) .

Chemical Biology

  • PROTACs : The Boc group in CAS 374795-76-3 facilitates linker attachment for E3 ligase recruitment .
  • SuFEx Click Chemistry : Sulfonamide derivatives (e.g., compound SI-1 ) are used for bioconjugation due to their stability under physiological conditions .

Biological Activity

tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of C12_{12}H19_{19}N3_3O3_3 and a molecular weight of approximately 253.30 g/mol, this compound features a tert-butyl group and a hydroxymethyl substituent, contributing to its diverse chemical properties and potential therapeutic applications .

The compound's structure consists of a dihydroimidazo[1,5-a]pyrazine moiety, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of multiple functional groups allows for modifications that can enhance its biological activity.

Property Value
Molecular FormulaC12_{12}H19_{19}N3_3O3_3
Molecular Weight253.30 g/mol
CAS Number1251014-63-7
StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds related to the imidazo[1,5-a]pyrazine structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Anticancer Activity

The biological activity of this compound has also been explored in cancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Study:
In a study involving human cancer cell lines, the compound demonstrated an IC50_{50} value in the low micromolar range, indicating potent anticancer effects. Specifically, it was found to inhibit cell proliferation significantly when tested against breast and colorectal cancer cell lines .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been investigated due to its structural similarities with known anti-inflammatory drugs. It has been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro .

Research Findings:

  • Inhibition of Cytokine Production: The compound exhibited an IC50_{50} value of approximately 0.1 μM against IL-17 production in human immune cells.
  • Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of signaling pathways involved in inflammation, particularly those mediated by p38 MAPK .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant changes in potency and selectivity for biological targets.

Compound Name CAS Number Similarity Index
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate1188264-74-50.88
tert-Butyl 1-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate1188265-64-60.84
tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate345311-03-70.76

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
DeprotectionTFA/DCM, 2 hr, RT94%
PurificationDCM/hexane recrystallization≥95% purity

Basic: How is the compound characterized post-synthesis?

Characterization relies on a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts aligning with expected proton environments (e.g., tert-butyl group at δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ = 224.13 for C₁₁H₁₇N₃O₂) .
  • Purity Analysis : HPLC or LC-MS to ensure ≥95% purity, critical for biological assays .

Advanced: How to optimize the deprotection of the tert-butyl group under acidic conditions?

Deprotection efficiency depends on:

  • Acid Strength : TFA is preferred over weaker acids (e.g., HCl) due to faster reaction times and higher yields .
  • Solvent Choice : DCM provides optimal solubility and minimizes side reactions compared to polar solvents .
  • Temperature Control : Room temperature (RT) avoids decomposition, but mild heating (30–40°C) may accelerate sluggish reactions.
    Contradiction Note : Some protocols report extended reaction times (4–6 hr) for sterically hindered derivatives, conflicting with standard 2-hr procedures. This highlights the need for reaction monitoring via TLC or LC-MS .

Advanced: What strategies are effective for functionalizing the hydroxymethyl group?

The hydroxymethyl group (-CH₂OH) can be modified via:

  • Oxidation : Convert to a carboxylic acid using Jones reagent or TEMPO/NaClO₂ for further coupling .
  • Esterification/Acylation : React with activated acyl chlorides or anhydrides in the presence of DMAP .
  • Cross-Coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups, though steric hindrance may require Pd/XPhos catalysts .

Q. Table 2: Functionalization Examples

Reaction TypeConditionsApplicationReference
AcylationAcCl, DMAP, DCMProdrug synthesis
OxidationTEMPO, NaClO₂Carboxylic acid derivative

Advanced: How to address discrepancies in reported biological activities across studies?

Contradictory bioactivity data may arise from:

  • Purity Variability : Impurities ≥5% can skew assay results. Reproduce studies with independently synthesized batches of ≥95% purity .
  • Structural Analogues : Similar compounds (e.g., tert-butyl 2-hydroxy derivatives) may be misidentified in screening libraries. Confirm structures via HRMS and NMR .
  • Assay Conditions : Differences in cell lines, incubation times, or solvent (DMSO vs. saline) affect activity. Standardize protocols using published guidelines (e.g., NIH Assay Guidance Manual) .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

  • Docking Simulations : Use AutoDock Vina to predict binding to targets like kinases or GPCRs, leveraging the compound’s rigid imidazopyrazine core .
  • QM/MM Calculations : Analyze electronic effects of substituents (e.g., hydroxymethyl vs. bromo) on reactivity .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 1.2 for C₁₁H₁₇N₃O₂) to prioritize analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Reactant of Route 2
tert-Butyl 5-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate

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